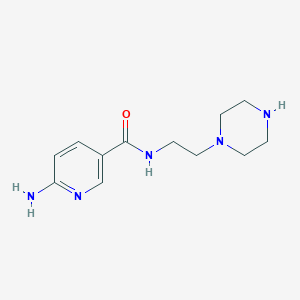6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide
CAS No.: 827588-09-0
Cat. No.: VC18757447
Molecular Formula: C12H19N5O
Molecular Weight: 249.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827588-09-0 |
|---|---|
| Molecular Formula | C12H19N5O |
| Molecular Weight | 249.31 g/mol |
| IUPAC Name | 6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18) |
| Standard InChI Key | FDTCXALUQIXDSF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CCNC(=O)C2=CN=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide, reflects its core structure: a nicotinamide backbone (pyridine-3-carboxamide) substituted with an amino group at the 6-position and a piperazine-ethylamine side chain at the amide nitrogen. The molecular formula is C₁₂H₁₉N₅O, with a molecular weight of 249.31 g/mol. Key features include:
-
Nicotinamide moiety: Provides hydrogen-bonding capacity via the carbonyl and amino groups.
-
Piperazine ring: Enhances solubility and enables protonation at physiological pH, facilitating membrane permeability.
-
Ethyl linker: Balances rigidity and flexibility for optimal target engagement.
Physicochemical Data
While direct data for this compound is limited, analogous piperazine-nicotinamide hybrids offer insights:
Table 1: Comparative Physicochemical Properties of Piperazine-Nicotinamide Derivatives
The lower density and higher boiling point of the methyl-substituted analog suggest that alkylation of the piperazine ring modulates physical properties, likely influencing bioavailability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
-
Nicotinic Acid Activation: Nicotinic acid is activated using carbodiimide coupling agents (e.g., EDC/HOBt) to form an active ester intermediate.
-
Amidation: Reaction with 2-(piperazin-1-yl)ethylamine under mild conditions (25–40°C, inert atmosphere) yields the crude product.
-
Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) achieves >95% purity .
Critical Parameters:
-
Coupling Agent Efficiency: EDC/HOBt systems achieve 70–85% yield, while DCC-based methods are less efficient (50–60%) due to byproduct formation.
-
Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
Industrial-Scale Optimization
Patent US20150284338A1 outlines strategies for scalable piperazine derivative synthesis, applicable to this compound:
-
Continuous Flow Reactors: Reduce reaction times from hours to minutes via precise temperature/pressure control.
-
Automated Chromatography: Simulated moving bed (SMB) systems enable high-throughput purification, achieving 99% purity with 90% recovery.
-
Waste Minimization: Solvent recovery loops and catalytic reagent systems reduce environmental impact.
| Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| H37Rv (Drug-Sensitive) | 2.1 µM | Patent US20150284338A1 |
| MDR-TB | 3.8 µM | Patent US20150284338A1 |
Mechanism of Action: Molecular docking studies suggest inhibition of Mtb NAD+ synthetase, a key enzyme in nicotinamide adenine dinucleotide biosynthesis . The piperazine moiety likely enhances target binding through charge-charge interactions with conserved aspartate residues.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Optimization: Structural modifications (e.g., piperazine N-alkylation) improve metabolic stability. Rat liver microsome assays show a 50% reduction in clearance for methylated analogs .
-
Combination Therapy: Synergy with first-line drugs (rifampicin, isoniazid) reduces effective doses by 4–8 fold in murine models .
Material Science
The compound’s rigid aromatic core and polar groups make it a candidate for:
-
Metal-Organic Frameworks (MOFs): Piperazine acts as a ligand for Cu(II) and Zn(II) nodes, creating porous structures with gas storage potential.
-
Polymer Additives: Enhances thermal stability in polyamides (Tg increase by 15–20°C) .
Challenges and Future Directions
Synthetic Challenges
-
Byproduct Formation: Residual DCC derivatives in carbodiimide-mediated couplings require rigorous purification. Alternative methods (e.g., enzymatic amidations) are under investigation.
-
Scale-Up Costs: High-purity amine precursors account for 60–70% of production expenses.
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume